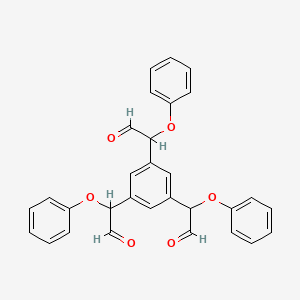
1,3,5-Tris(formylphenoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(formylphenoxymethyl)benzene is an organic compound characterized by a benzene ring substituted with three formylphenoxymethyl groups at the 1, 3, and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(formylphenoxymethyl)benzene can be synthesized through a multi-step process. One common method involves the reaction of 1,3,5-trisbromomethylbenzene with 4-hydroxybenzaldehyde. The reaction typically occurs in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(formylphenoxymethyl)benzene undergoes various chemical reactions, including:
Condensation Reactions: It readily forms Schiff bases when reacted with amines.
Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols.
Substitution Reactions: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Condensation: Typically involves amines in the presence of a catalyst or under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Schiff Bases: Formed through condensation with amines.
Carboxylic Acids: Resulting from oxidation of the aldehyde groups.
Scientific Research Applications
1,3,5-Tris(formylphenoxymethyl)benzene has several applications in scientific research:
Materials Science: Incorporated into covalent organic frameworks (COFs) for applications in gas storage, catalysis, and optoelectronics.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1,3,5-Tris(formylphenoxymethyl)benzene primarily involves its ability to form Schiff bases and coordinate with metal ions. The aldehyde groups facilitate the formation of imine linkages with amines, while the phenyl groups provide a stable framework for further functionalization. These properties enable the compound to act as a versatile ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(trifluoromethyl)benzene: A tri-substituted benzene with trifluoromethyl groups, known for its unique electronic properties.
1,3,5-Tris(4-formylphenyl)benzene: Similar to 1,3,5-Tris(formylphenoxymethyl)benzene but with formyl groups directly attached to the benzene ring.
1,3,5-Tris(3-fluoro-4-formylphenyl)benzene:
Uniqueness
This compound is unique due to its combination of formyl and phenoxymethyl groups, which provide both reactivity and stability. This makes it a valuable compound for the synthesis of Schiff bases and coordination polymers, as well as for applications in materials science and catalysis .
Properties
Molecular Formula |
C30H24O6 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
2-[3,5-bis(2-oxo-1-phenoxyethyl)phenyl]-2-phenoxyacetaldehyde |
InChI |
InChI=1S/C30H24O6/c31-19-28(34-25-10-4-1-5-11-25)22-16-23(29(20-32)35-26-12-6-2-7-13-26)18-24(17-22)30(21-33)36-27-14-8-3-9-15-27/h1-21,28-30H |
InChI Key |
ABLGISRFGRXNOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(C=O)C2=CC(=CC(=C2)C(C=O)OC3=CC=CC=C3)C(C=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















